molecular formula C15H21NO2 B13193358 1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentane-1-carboxylic acid

1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentane-1-carboxylic acid

Cat. No.: B13193358
M. Wt: 247.33 g/mol
InChI Key: HQNBNEVVZAQODY-UHFFFAOYSA-N
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Description

1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentane-1-carboxylic acid (molecular formula: C₁₅H₂₁NO₂; molecular weight: 247.33 g/mol) is a cyclopentane-based γ-amino acid derivative featuring a 2-methylphenyl substituent on the ethylamine side chain and a carboxylic acid group on the cyclopentane ring . This compound is structurally distinct due to its aromatic substitution pattern and cyclopentane backbone, which may influence its conformational flexibility, solubility, and biological interactions.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

1-[2-amino-1-(2-methylphenyl)ethyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C15H21NO2/c1-11-6-2-3-7-12(11)13(10-16)15(14(17)18)8-4-5-9-15/h2-3,6-7,13H,4-5,8-10,16H2,1H3,(H,17,18)

InChI Key

HQNBNEVVZAQODY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(CN)C2(CCCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the reductive amination of a ketone precursor with an appropriate amine, followed by cyclization and carboxylation reactions. The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and catalysts like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentane-1-carboxylic Acid

  • Molecular Formula: C₁₅H₂₁NO₂ (identical to the 2-methylphenyl analog).
  • Key Difference: The methyl group is para-substituted on the phenyl ring instead of ortho.
  • Synthesis : Similar synthetic routes (e.g., coupling via EDC.HCl and DIEA) are applicable, but regioselectivity during phenyl substitution steps would differ .

1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclopentane-1-carboxylic Acid

  • Molecular Formula : C₁₅H₁₈N₂O₂ (molecular weight: 258.32 g/mol).
  • Key Difference: A cyano group replaces the methyl group at the ortho position. The electron-withdrawing cyano group may enhance metabolic stability or alter hydrogen-bonding capacity compared to the methyl analog .

Cyclopentane Backbone Modifications

1-Amino-1-cyclopentanecarboxylic Acid

  • Molecular Formula: C₆H₁₁NO₂ (molecular weight: 129.15 g/mol).
  • Key Differences :
    • Lacks the ethylamine side chain and aromatic substituent.
    • Exhibits a higher melting point (320–322°C, decomposition) compared to the target compound (melting point data unavailable for the latter), likely due to stronger intermolecular hydrogen bonding .
  • Applications: Serves as a constrained γ-amino acid scaffold for peptide design, promoting α/γ-peptide secondary structures .

(1R,3S)-3-Aminocyclopentanecarboxylic Acid

  • Molecular Formula: C₆H₁₁NO₂ (molecular weight: 129.15 g/mol).
  • Key Differences :
    • Stereochemistry at the cyclopentane ring (1R,3S configuration).
    • Melting point: 172.1°C (decomposition), indicating distinct crystalline packing compared to the target compound .
  • Synthesis : Requires enantioselective methods, such as chiral auxiliaries or asymmetric catalysis, to achieve 98% enantiomeric excess .

Ring-System Analogues

1-[2-Amino-1-(3-phenoxyphenyl)ethyl]pyrrolidine-3-carboxylic Acid

  • Molecular Formula : C₁₈H₂₀N₂O₃ (molecular weight: 312.37 g/mol).
  • Key Differences: Replaces the cyclopentane ring with a pyrrolidine (five-membered amine ring). Contains a phenoxy substituent instead of methyl. Likely exhibits enhanced solubility due to the tertiary amine in pyrrolidine .

Venlafaxine Hydrochloride Intermediate (Cyclohexanol Derivative)

  • Structure: 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol.
  • Key Differences: Cyclohexane ring instead of cyclopentane. Methoxy and dimethylamino substituents. Demonstrated pharmacological relevance as a precursor to the antidepressant venlafaxine .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Applications
Target Compound (2-methylphenyl) C₁₅H₂₁NO₂ 247.33 2-methylphenyl, cyclopentane N/A Under investigation
4-methylphenyl Analog C₁₅H₂₁NO₂ 247.33 4-methylphenyl, cyclopentane N/A Structural studies
2-cyanophenyl Analog C₁₅H₁₈N₂O₂ 258.32 2-cyanophenyl, cyclopentane N/A Drug design candidate
1-Amino-1-cyclopentanecarboxylic Acid C₆H₁₁NO₂ 129.15 Cyclopentane, no side chain 320–322 (dec.) Peptide mimetics
(1R,3S)-3-Aminocyclopentanecarboxylic Acid C₆H₁₁NO₂ 129.15 Cyclopentane, chiral centers 172.1 (dec.) Enantioselective synthesis
Pyrrolidine-3-carboxylic Acid Derivative C₁₈H₂₀N₂O₃ 312.37 Pyrrolidine, phenoxy group N/A Bioactive molecule studies

Biological Activity

1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentane-1-carboxylic acid, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentane ring with an amino group and a carboxylic acid functional group. Its molecular formula is C15H21NO2C_{15}H_{21}NO_2, with a molecular weight of approximately 247.33 g/mol. The presence of the amino and carboxylic acid groups suggests potential interactions with various biological targets.

Mechanisms of Biological Activity

This compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in the context of viral infections where enzyme inhibitors are sought.
  • Receptor Binding : The phenyl ring can engage in π-π interactions with receptors, modulating cellular signaling pathways.

Potential Therapeutic Applications

Research indicates that this compound may have applications in various therapeutic areas:

  • Antiviral Activity : Preliminary studies suggest its role as a neuraminidase inhibitor, which could be beneficial in developing antiviral therapies targeting influenza and other viral infections .
  • Antitumor Activity : Similar compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may also possess antitumor properties .

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Comparative Biological Activities

Compound NameBiological ActivityReference
1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentane-1-carboxylic acidNeuraminidase inhibition
3-(4-isopropylphenyl)-3-amino-cyclopentanecarboxylic acidCytotoxicity against HT29 cells
Thiazole derivativesAntitumor activity (IC50 values < 2 µg/mL)

Case Study: Neuraminidase Inhibition

A study focusing on similar cyclopentane derivatives demonstrated significant inhibition of neuraminidase activity, with IC50 values indicating potent antiviral effects. These findings support the hypothesis that this compound may share similar activities due to structural similarities .

Case Study: Cytotoxicity in Cancer Cells

Another investigation revealed that related compounds exhibited cytotoxic effects on various cancer cell lines, including HT29 and Jurkat cells. The presence of specific substituents on the phenyl ring was crucial for enhancing biological activity, suggesting that modifications to the structure of this compound could optimize its therapeutic potential .

Q & A

Q. What are the standard synthetic routes for 1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentane-1-carboxylic acid?

  • Methodological Answer : The synthesis typically involves multi-step strategies:

Cyclopentane Core Formation : Use cyclopropanation or ring-closing metathesis to construct the cyclopentane backbone. For example, oxidation of cyclopentene precursors (e.g., 1-cyclopentene-1-carboxaldehyde) can yield carboxylic acid derivatives .

Substituent Introduction : Introduce the 2-methylphenyl ethyl group via Friedel-Crafts alkylation or nucleophilic substitution. Protecting groups (e.g., Boc for amines) may be required to prevent side reactions .

Purification : Employ column chromatography, recrystallization, or ether/pentane solvent systems to isolate the product. Quantification via ¹H NMR with internal standards (e.g., 1,4-dioxane) ensures yield accuracy .

Q. Which spectroscopic and analytical methods are optimal for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : To confirm molecular structure, stereochemistry, and substituent placement. For example, cyclopentane ring protons show distinct splitting patterns .
  • HPLC-MS : To assess purity and molecular weight. Chiral HPLC is critical for resolving enantiomers (e.g., 98% optical purity reported for similar cyclopentane amino acids) .
  • X-ray Crystallography : For absolute stereochemical determination, especially if the compound crystallizes .
  • Melting Point Analysis : Compare with literature values (e.g., 172–192°C for related cyclopentane carboxylic acids) .

Q. What are the key considerations for ensuring purity during synthesis?

  • Methodological Answer :
  • Protection-Deprotection Strategies : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect the amino group during reactive steps .
  • Solvent Selection : Low-boiling solvents (e.g., ether/pentane) reduce co-evaporation risks but require careful temperature control .
  • Orthogonal Purification : Combine column chromatography (silica gel) with recrystallization in ethanol/water mixtures to remove byproducts .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s biological activity, and how can enantiomers be resolved?

  • Methodological Answer :
  • Impact on Activity : Stereoisomers may exhibit divergent binding affinities. For example, (1S,2S)-enantiomers of cyclopentane amino acids show enhanced peptide helix stabilization compared to (1R,2R) forms .
  • Resolution Methods :
  • Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases .
  • Vibrational Circular Dichroism (VCD) : To study conformational preferences in cyclic peptides .
  • Enzymatic Resolution : Lipases or esterases can selectively hydrolyze one enantiomer .

Q. How should researchers address contradictions in reported biological data for this compound?

  • Methodological Answer :
  • Verify Synthetic Protocols : Replicate studies using identical reagents (e.g., boron trifluoride catalyst for cyclization) and purity standards (>98% by HPLC) .
  • Orthogonal Assays : Compare results from radioligand binding, cell-based assays, and computational docking to identify assay-specific artifacts .
  • Batch Analysis : Test multiple synthesis batches to rule out impurities (e.g., residual solvents or stereoisomers) .

Q. What strategies are effective in studying the compound’s stability under various experimental conditions?

  • Methodological Answer :
  • Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/basic conditions. Monitor degradation via HPLC .
  • Thermal Analysis : Use TGA/DSC to identify decomposition temperatures (e.g., cyclopentane derivatives often degrade above 200°C) .
  • Storage Optimization : Store at –20°C under argon to prevent oxidation. Lyophilization improves long-term stability for biological assays .

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